5-Bromo-2-methylbenzenesulfonamide
Overview
Description
5-Bromo-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11300 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group . The exact mass of the molecule is 248.94600 .
Physical And Chemical Properties Analysis
5-Bromo-2-methylbenzenesulfonamide is a solid substance with a density of 1.658g/cm3 . It has a boiling point of 390.1ºC at 760mmHg . The molecular formula of the compound is C7H8BrNO2S .
Scientific Research Applications
Anticancer Properties
5-Bromo-2-methylbenzenesulfonamide derivatives have been studied for their potential in cancer treatment. One such compound, synthesized via an aminohalogenation reaction, exhibited certain anticancer properties when characterized by various methods including X-ray diffraction (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
HIV Prevention
Derivatives of 5-Bromo-2-methylbenzenesulfonamide have shown promise in HIV-1 infection prevention. Small molecular antagonists derived from methylbenzenesulfonamide, which include bromine atoms, have been explored as targeting preparations for HIV prevention (Cheng De-ju, 2015).
Antibacterial and Anti-inflammatory Applications
Sulfonamides containing the 5-Bromo-2-methylbenzenesulfonamide moiety have been synthesized and evaluated for antibacterial potential and as therapeutic agents for inflammatory ailments. The synthesized compounds showed promising activity against various bacterial strains and also displayed inhibitory action against lipoxygenase, an enzyme associated with inflammation (M. Abbasi et al., 2017).
Photodynamic Therapy for Cancer
Compounds derived from 5-Bromo-2-methylbenzenesulfonamide have been synthesized and evaluated for their application in photodynamic therapy, a treatment method for cancer. These compounds demonstrated high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anticholinesterase and Antioxidant Activities
Derivatives of 5-Bromo-2-methylbenzenesulfonamide have been studied for their anticholinesterase and antioxidant properties. These properties are relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds synthesized from this moiety showed inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as antioxidant activity (M. Mphahlele, S. Gildenhuys, & S. Zamisa, 2021).
Enzyme Inhibition for Therapeutic Agents
New derivatives of 5-Bromo-2-methylbenzenesulfonamide have been synthesized and evaluated for their potential as enzyme inhibitors. These compounds showed significant inhibitory action against acetylcholinesterase and α-glucosidase, suggesting their utility as therapeutic agents for conditions like Alzheimer’s disease (N. Riaz, 2020).
Safety And Hazards
5-Bromo-2-methylbenzenesulfonamide is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
5-bromo-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSWDXUWUJLLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368698 | |
Record name | 5-bromo-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzenesulfonamide | |
CAS RN |
56919-16-5 | |
Record name | 5-bromo-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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